

Technical Guide: Biological Activity & Synthesis of N-Allyl Benzothiazole Derivatives

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Compound of Interest

Compound Name: 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide

CAS No.: 175920-97-5

Cat. No.: B1377770

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Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic ring system containing sulfur and nitrogen.[1][2] Among its diverse functionalizations, N-allyl substitution at the 2-amino position has emerged as a critical modification for enhancing lipophilicity and introducing a reactive alkene handle for potential covalent interactions with biological targets.

This guide provides a comprehensive technical analysis of N-allyl-2-aminobenzothiazole derivatives, focusing on their synthesis, pharmacological profile (antimicrobial and anticancer), and Structure-Activity Relationships (SAR). It is designed for researchers requiring actionable protocols and mechanistic insights.

Chemical Basis & Synthetic Protocols[3][4][5][6][7] [8][9][10][11][12][13]

The N-Allyl Advantage

The introduction of an allyl group (

) onto the exocyclic amine of 2-aminobenzothiazole serves two primary medicinal chemistry functions:

- **Lipophilicity Modulation:** It increases the $\log P$ value, facilitating passive transport across bacterial cell walls and mammalian cell membranes.
- **Electronic & Steric Effects:** The π -electron cloud of the allyl double bond can participate in π - π stacking or hydrophobic interactions within enzyme active sites (e.g., DNA gyrase or EGFR).

Synthesis Workflow

The synthesis of N-allyl-2-aminobenzothiazole is typically achieved via nucleophilic substitution (N-alkylation). Below is a validated protocol suitable for laboratory scale-up.

Protocol: Synthesis of N-Allyl-2-aminobenzothiazole

- **Reagents:** 2-Aminobenzothiazole (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium Carbonate (2.0 eq).
- **Solvent:** N,N-Dimethylformamide (DMF) or Acetone (dry).
- **Conditions:** Reflux () for 4–8 hours.

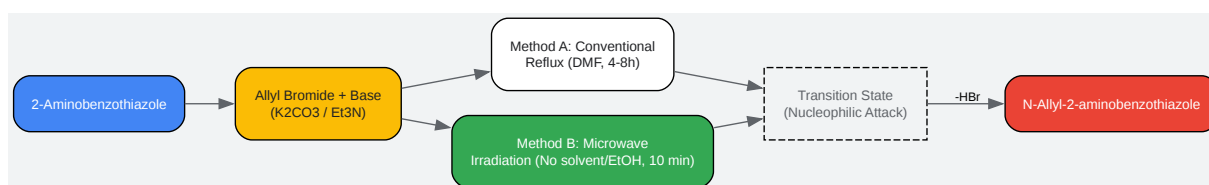
Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol of 2-aminobenzothiazole in 15 mL of anhydrous DMF in a round-bottom flask.

- Base Addition: Add 20 mmol of anhydrous
. Stir the suspension for 15 minutes at room temperature to activate the amine.
- Alkylation: Dropwise add 12 mmol of allyl bromide over 10 minutes.
- Reaction: Heat the mixture to
and monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
[3]
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure N-allyl derivative.

Synthesis Visualization

The following diagram illustrates the reaction pathway and alternative "Green" methodologies (Microwave/Sonication) identified in recent literature.



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Caption: Synthetic pathways for N-allyl-2-aminobenzothiazole via conventional and green chemistry methods.

Pharmacological Profile[2][14][15] Antimicrobial Activity

N-allyl benzothiazole derivatives exhibit significant broad-spectrum activity. The mechanism is often attributed to the inhibition of DNA Gyrase (in bacteria) and 14

-demethylase (in fungi).

- Key Insight: The allyl group enhances penetration into the lipid-rich cell membranes of Gram-negative bacteria (

,

), which are typically resistant to more polar benzothiazole analogues.

Representative Data (In Vitro):

Compound Variant	Organism	MIC ()	Activity Level	Reference
N-Allyl-2-aminobenzothiazole	S. aureus (Gram +)	12.5 - 25.0	High	[1, 3]
N-Allyl-2-aminobenzothiazole	E. coli (Gram -)	25.0 - 50.0	Moderate	[1, 3]
N-Allyl-2-aminobenzothiazole	C. albicans (Fungi)	12.5	High	[3]
Standard (Ciprofloxacin)	S. aureus	6.25	Control	-

Anticancer & Cytotoxic Activity

Recent studies highlight the efficacy of benzothiazoles against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines.

- Mechanism of Action:

- Tyrosine Kinase Inhibition: The benzothiazole core mimics the ATP purine ring, fitting into the ATP-binding pocket of kinases (e.g., EGFR).
- Tubulin Polymerization: N-substituted derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Cytotoxicity Profile:

- IC

(A549 Lung Carcinoma): Derivatives often show IC

values in the range of 10–60

[4, 5].

- Selectivity: N-allyl derivatives generally exhibit lower toxicity toward normal fibroblast cells compared to cancer cells, providing a therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The biological potency of N-allyl benzothiazoles is tightly governed by substituents on the benzene ring (positions 4, 5, 6, 7) and the nature of the N-substitution.

SAR Logic[16]

- N-Allyl Group (Position 2-Amino):
 - Essential for hydrophobic pocket filling.
 - Superior to N-Methyl (too small) and N-Benzyl (often too bulky) for certain kinase targets.
 - The alkene moiety allows for potential metabolic activation or covalent capture.
- Benzene Ring Substitution (Position 6):
 - Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO at position 6 significantly increase antimicrobial and anticancer activity by enhancing the lipophilicity and metabolic stability of the ring system.

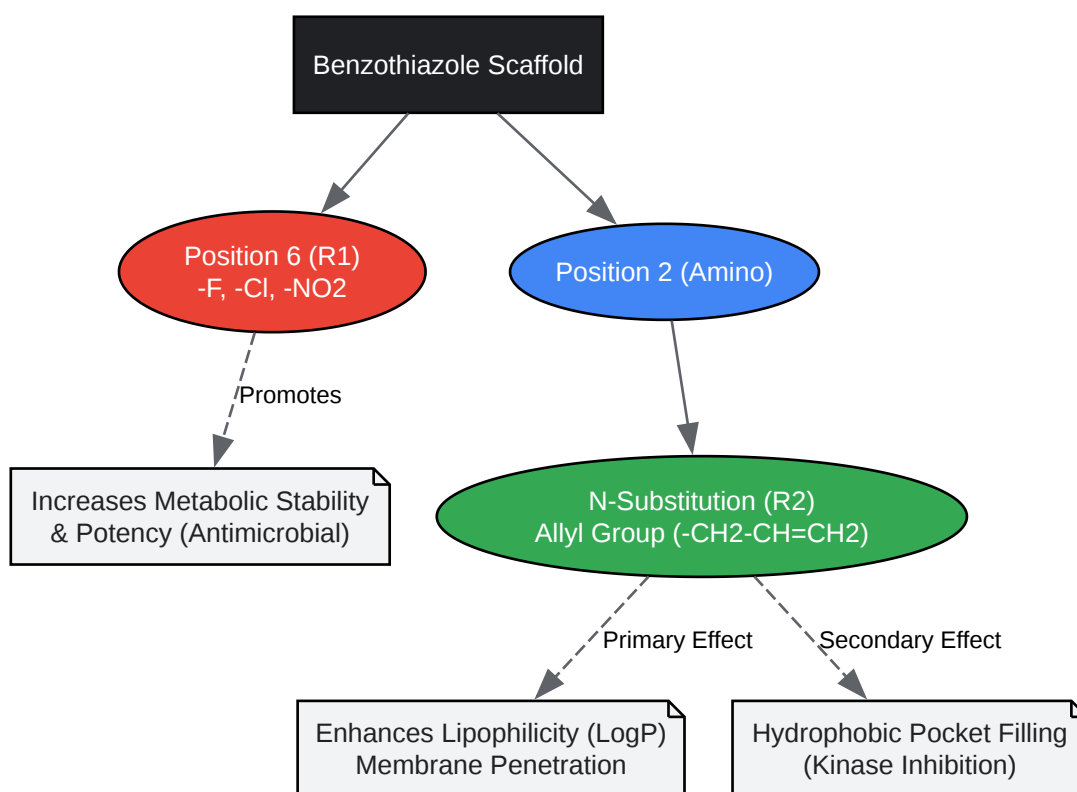
- Electron-Donating Groups (EDG): Substituents like -CH

, -OCH

often decrease potency against Gram-negative bacteria but may enhance antifungal activity.

SAR Visualization

The following diagram maps the functional regions of the scaffold and their impact on biological activity.



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Caption: Structure-Activity Relationship (SAR) map for N-allyl substituted benzothiazole derivatives.

References

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